![molecular formula C27H36N2O6 B563816 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide CAS No. 874908-12-0](/img/structure/B563816.png)
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide
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Overview
Description
“2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide” is a product used for proteomics research . It is a metabolite of Repaglinide , an antidiabetic drug . The molecular formula of this compound is C27H36N2O6 .
Molecular Structure Analysis
The molecular formula of “2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide” is C27H36N2O6 . The molecular weight is 484.593.Scientific Research Applications
- The derivative 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide may exhibit improved pharmacokinetics or other beneficial effects. Researchers explore its potential as an alternative or adjunct therapy for diabetes management .
- Investigating the impact of this compound on insulin sensitivity and metabolic parameters could provide valuable insights into managing metabolic syndrome .
- Potential mechanisms include improved endothelial function, anti-inflammatory properties, and modulation of lipid metabolism .
- Investigating its potential in neurodegenerative conditions like Alzheimer’s disease or Parkinson’s disease is an exciting avenue for research .
- Potential mechanisms include modulation of insulin-like growth factor (IGF) signaling pathways and inhibition of angiogenesis .
Diabetes Management
Metabolic Syndrome and Insulin Resistance
Cardiovascular Health
Neuroprotection and Neurodegenerative Diseases
Cancer Therapy
Drug Delivery Systems
Mechanism of Action
While the specific mechanism of action for “2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide” is not provided, Repaglinide, the parent drug, is known to be an antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It works by binding to β cells of the pancreas to stimulate insulin release, thereby reducing postprandial blood glucose levels .
properties
IUPAC Name |
4-[2-[[1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMBGPVQRXZSGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675819 |
Source
|
Record name | 4-{2-[(1-{2-[(4-Carboxybutyl)amino]phenyl}-3-methylbutyl)amino]-2-oxoethyl}-2-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide | |
CAS RN |
874908-12-0 |
Source
|
Record name | 4-{2-[(1-{2-[(4-Carboxybutyl)amino]phenyl}-3-methylbutyl)amino]-2-oxoethyl}-2-ethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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